(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in organic chemistry. This compound is characterized by its two methyl groups attached to the nitrogen atoms and its cyclohexane ring structure, which provides it with unique stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the reaction of cyclohexane-1,2-dione with methylamine under controlled conditions to form the desired diamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as crystallization or chromatography to separate the desired enantiomer from a racemic mixture. These methods are optimized for high throughput and cost-effectiveness, ensuring the compound is produced with high enantiomeric excess and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while reduction can produce various amine derivatives .
Scientific Research Applications
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceuticals and its role in drug design.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-aminocyclohexan-1-ol
Uniqueness
What sets (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-OCAPTIKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75599-23-4 |
Source
|
Record name | rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.